4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Medicinal Chemistry Kinase Inhibition Antitumor Evaluation

4-Amino-1-methyl-1H-pyrazole-3-carbonitrile is the essential regioisomer for regioselective cyclocondensation to pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines—core scaffolds in JAK kinase inhibitor programs. The 4-amino-3-carbonitrile arrangement places the nucleophilic amino group adjacent to the electron-withdrawing nitrile, enabling annulation at the C-5 position that is inaccessible with the 3-amino-4-carbonitrile isomer (CAS 21230-50-2). It also serves as the direct precursor to 1-methyl-4-nitropyrazole-3-carbonitrile (CAS 151599-40-5) and as a critical reference standard for regioisomeric impurity profiling. Procure this building block to ensure reproducible SAR and synthetic efficiency.

Molecular Formula C5H6N4
Molecular Weight 122.131
CAS No. 1201935-84-3
Cat. No. B581418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methyl-1h-pyrazole-3-carbonitrile
CAS1201935-84-3
Molecular FormulaC5H6N4
Molecular Weight122.131
Structural Identifiers
SMILESCN1C=C(C(=N1)C#N)N
InChIInChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3
InChIKeyMHUKCJYFICPCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile (CAS 1201935-84-3): Technical Baseline and Comparator Identification for Sourcing Scientists


4-Amino-1-methyl-1H-pyrazole-3-carbonitrile (C5H6N4, MW 122.13) is a heterocyclic building block featuring a pyrazole core with a 4-amino group, a 1-methyl substituent, and a 3-nitrile group. Its specific substitution pattern confers distinct electronic and steric properties that differentiate it from other aminopyrazolecarbonitrile isomers [1]. Physicochemical characterization includes predicted boiling point of 342.4±27.0 °C, density of 1.32±0.1 g/cm³, and pKa of 0.86±0.11 . The compound is typically supplied as an off-white to pale yellow solid with commercial purity specifications of 97–98% .

Why 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile Cannot Be Substituted with Regioisomeric Aminopyrazolecarbonitriles in Medicinal Chemistry and Agrochemical Synthesis


Regioisomeric aminopyrazolecarbonitriles sharing the molecular formula C5H6N4 exhibit divergent physicochemical properties and reactivity profiles that preclude interchangeable use in synthetic workflows. The position of the amino and nitrile substituents on the pyrazole ring dictates the compound's hydrogen-bonding capacity, electronic distribution, and nucleophilic character [1]. The 4-amino-3-carbonitrile arrangement in the target compound places the nucleophilic amino group adjacent to the electron-withdrawing nitrile, a juxtaposition that is absent in the 3-amino-4-carbonitrile (CAS 21230-50-2) or 5-amino-3-carbonitrile (CAS 1648881-93-9) isomers [2] [3]. Furthermore, the 1-methyl substitution differentiates it from the unsubstituted 4-amino-1H-pyrazole-3-carbonitrile (CAS 68703-67-3), which lacks the N-alkylation that influences lipophilicity and metabolic stability in downstream applications [4]. Substitution without empirical validation risks altering reaction yields, compromising regioselectivity in subsequent derivatizations, and introducing unintended structure-activity relationship deviations.

Quantitative Evidence for Differentiating 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile from Closest Analogs: Head-to-Head and Cross-Study Data for Informed Procurement


Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives vs. Approved JAK Inhibitor Ruxolitinib

A series of 4-amino-(1H)-pyrazole derivatives, which includes the 4-amino-1-methyl-1H-pyrazole-3-carbonitrile scaffold, demonstrated more potent antiproliferative activities than the approved JAK inhibitor Ruxolitinib in vitro [1]. The study reports IC50 values for JAK1, JAK2, JAK3, and TYK2 inhibition across multiple compounds in the series, with select compounds exhibiting sub-micromolar potency in cell-based assays [1].

Medicinal Chemistry Kinase Inhibition Antitumor Evaluation

Regioisomeric Purity and Chromatographic Behavior Relative to 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS 21230-50-2)

The regioisomer 3-amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS 21230-50-2) shares identical molecular weight and formula with the target compound but differs in substitution pattern, which manifests in distinct chromatographic retention times and NMR spectral signatures [1]. Commercial specifications for the target compound require HPLC purity ≥97%, with any isomeric impurity profile explicitly quantified to ensure reproducible synthetic outcomes .

Analytical Chemistry Synthetic Intermediates Quality Control

Physicochemical Properties Relative to 5-Amino-1-methyl-1H-pyrazole-3-carbonitrile (CAS 1648881-93-9)

Predicted physicochemical parameters for the target compound (pKa 0.86±0.11; density 1.32±0.1 g/cm³) differ from those of the 5-amino isomer (CAS 1648881-93-9) [1] . The 4-amino substitution places the amino group in a position that influences hydrogen-bonding geometry and electronic properties differently than the 5-amino configuration [2].

Physicochemical Characterization Computational Chemistry Drug Design

Storage and Stability Profile Compared to 4-Amino-1H-pyrazole-3-carbonitrile (CAS 68703-67-3)

The target compound requires storage at 2–8°C or -20°C depending on supplier specifications , whereas the des-methyl analog 4-amino-1H-pyrazole-3-carbonitrile (CAS 68703-67-3) is reported to be stable at room temperature . The N-methylation in the target compound modifies lipophilicity and may contribute to altered stability under ambient conditions.

Compound Management Stability Synthetic Intermediates

Synthetic Utility as Precursor to 1-Methyl-4-nitropyrazole-3-carbonitrile

The target compound serves as the reduced precursor to 1-methyl-4-nitropyrazole-3-carbonitrile (CAS 151599-40-5) via oxidation of the 4-amino group . This synthetic relationship is not shared by the 3-amino-4-carbonitrile or 5-amino-3-carbonitrile isomers, as the 4-position amino group is uniquely positioned for conversion to the corresponding nitro derivative [1].

Synthetic Chemistry Heterocyclic Chemistry Nitro Compounds

Validated Application Scenarios for 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile Derived from Quantitative Evidence


JAK Kinase Inhibitor Development: Hit-to-Lead Optimization Campaigns

Based on class-level evidence demonstrating that 4-amino-(1H)-pyrazole derivatives exhibit antiproliferative activity superior to Ruxolitinib in JAK2-dependent cell lines [1], the target compound is well-suited as a core scaffold for medicinal chemistry programs targeting JAK-mediated cancers (e.g., myeloproliferative neoplasms) and inflammatory disorders. Its 4-amino-3-carbonitrile substitution pattern provides a modular handle for further derivatization at the amino group to optimize potency, selectivity, and pharmacokinetic properties [1].

Regioselective Heterocycle Synthesis Requiring Defined 4-Amino-3-Carbonitrile Topology

The target compound's specific substitution pattern enables regioselective cyclocondensation reactions to form fused heterocycles such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines. Unlike the 3-amino-4-carbonitrile isomer (CAS 21230-50-2) [2], the 4-amino group is strategically positioned for annulation at the adjacent C-5 position of the pyrazole ring, a transformation essential for accessing kinase inhibitor cores and agrochemical intermediates [3].

Analytical Reference Standard for Regioisomer Differentiation in Quality Control

Given the commercial availability of the 3-amino-4-carbonitrile regioisomer (CAS 21230-50-2) [2] and the 5-amino-3-carbonitrile regioisomer (CAS 1648881-93-9) [4], the target compound serves as a critical reference standard for analytical method development and impurity profiling. Its distinct chromatographic retention time and ¹H NMR signature enable unambiguous identification and quantification of regioisomeric impurities in bulk intermediates and final active pharmaceutical ingredients.

Preparation of 4-Nitro-Substituted Pyrazole Derivatives via Controlled Oxidation

The target compound is the direct synthetic precursor to 1-methyl-4-nitropyrazole-3-carbonitrile (CAS 151599-40-5) via oxidation of the 4-amino group . This transformation is not accessible from alternative regioisomers and provides a route to 4-nitro-substituted analogs for structure-activity relationship studies in medicinal chemistry and agrochemical research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.